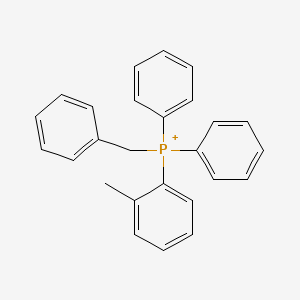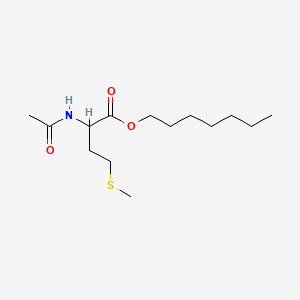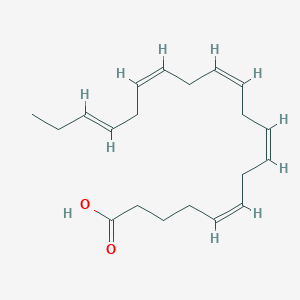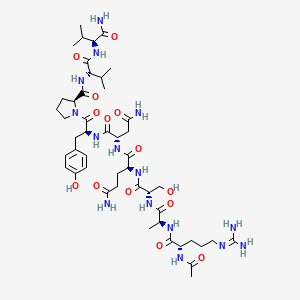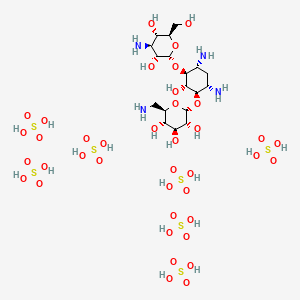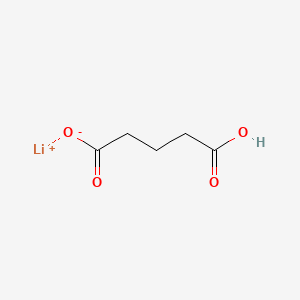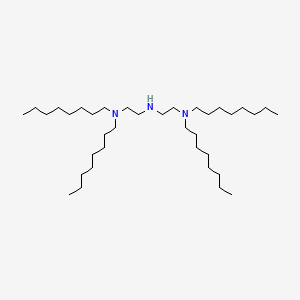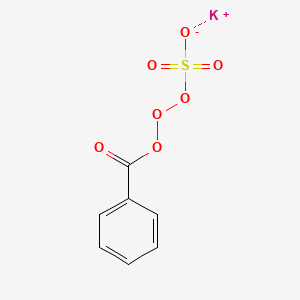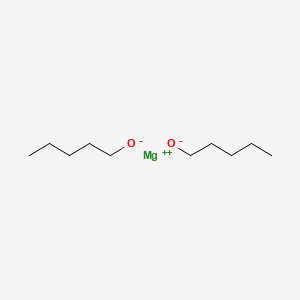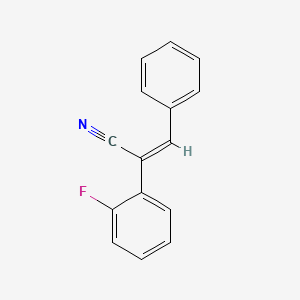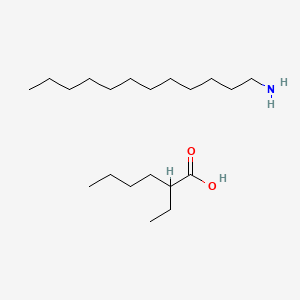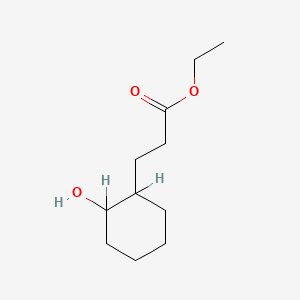
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is a unique organometallic compound that features a lead atom bonded to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of triethyllead chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the lead compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of the lead compound.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle lead compounds. Continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The lead atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylplumbyl group can be substituted with other functional groups using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols (R-SH), amines (R-NH2).
Major Products Formed
Oxidation: Lead oxides or lead hydroxides.
Reduction: Lead hydrides or elemental lead.
Substitution: Compounds with new functional groups replacing the triethylplumbyl group.
Scientific Research Applications
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its lead atom. The lead atom can form coordination complexes with various biomolecules, affecting their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as enzyme activity or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(Triethylstannyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a tin atom instead of lead.
2-(Triethylgermyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a germanium atom instead of lead.
2-(Triethylsilyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a silicon atom instead of lead.
Uniqueness
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the lead atom, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
13560-58-2 |
|---|---|
Molecular Formula |
C14H19NO2Pb |
Molecular Weight |
440 g/mol |
IUPAC Name |
2-triethylplumbylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Pb/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
OOXRAMLGHFBZIZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


